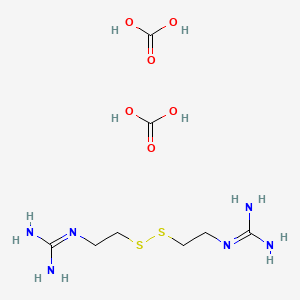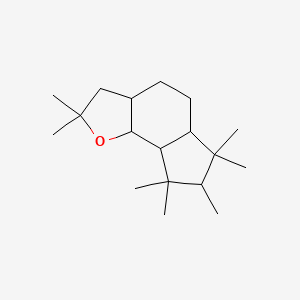
N-(5-Chloro-7-methyl-1,3-benzothiazol-2-yl)-2-cyanoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Chloro-7-methyl-1,3-benzothiazol-2-yl)-2-cyanoacetamide is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-7-methyl-1,3-benzothiazol-2-yl)-2-cyanoacetamide typically involves the reaction of 5-chloro-7-methyl-1,3-benzothiazole with cyanoacetic acid or its derivatives under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and cost-effectiveness. This might include continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Chloro-7-methyl-1,3-benzothiazol-2-yl)-2-cyanoacetamide can undergo various chemical reactions, including:
Reduction: This reaction might involve the addition of hydrogen or removal of oxygen, affecting the compound’s structure.
Substitution: This reaction could involve replacing one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could result in derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(5-Chloro-7-methyl-1,3-benzothiazol-2-yl)-2-cyanoacetamide may have various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action for N-(5-Chloro-7-methyl-1,3-benzothiazol-2-yl)-2-cyanoacetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other benzothiazole derivatives with different substituents. Examples could be:
- 2-Aminobenzothiazole
- 2-Mercaptobenzothiazole
- 2-(2-Hydroxyphenyl)benzothiazole
Uniqueness
N-(5-Chloro-7-methyl-1,3-benzothiazol-2-yl)-2-cyanoacetamide’s uniqueness lies in its specific substituents, which can confer distinct chemical and biological properties compared to other benzothiazole derivatives.
Eigenschaften
Molekularformel |
C11H8ClN3OS |
|---|---|
Molekulargewicht |
265.72 g/mol |
IUPAC-Name |
N-(5-chloro-7-methyl-1,3-benzothiazol-2-yl)-2-cyanoacetamide |
InChI |
InChI=1S/C11H8ClN3OS/c1-6-4-7(12)5-8-10(6)17-11(14-8)15-9(16)2-3-13/h4-5H,2H2,1H3,(H,14,15,16) |
InChI-Schlüssel |
JCQSDRADTBLQEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1SC(=N2)NC(=O)CC#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(diethylamino)acetamide](/img/structure/B12843451.png)
![(3'-Formyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12843454.png)


![N-(Cyclohexylmethyl)-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide](/img/structure/B12843466.png)
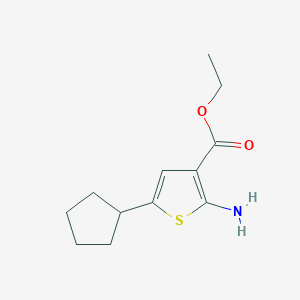
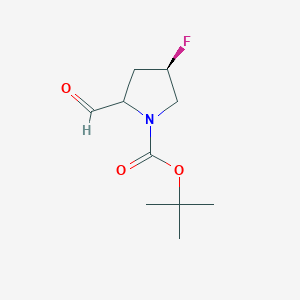
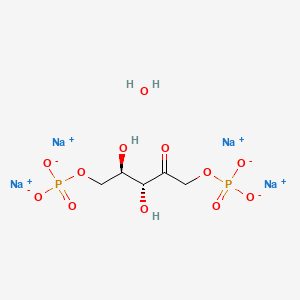
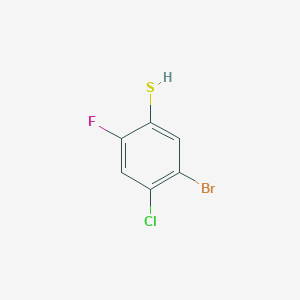
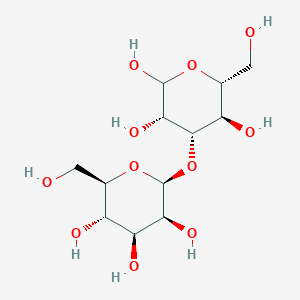
![Ethyl 2-methyloxazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B12843499.png)
